Sodium 6-amino-5-nitropyridine-3-carboxylate
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Overview
Description
Sodium 6-amino-5-nitropyridine-3-carboxylate is a chemical compound with the molecular formula C₆H₄N₃NaO₄ It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 6-amino-5-nitropyridine-3-carboxylate typically involves the nitration of pyridine derivatives followed by amination and carboxylation reactions. One common method involves the nitration of 3-nitropyridine, which is then subjected to amination to introduce the amino group at the 6-position. The carboxylation step introduces the carboxylate group at the 3-position, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Sodium 6-amino-5-nitropyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield 6-amino-5-aminopyridine-3-carboxylate, while substitution reactions can introduce various functional groups at different positions on the pyridine ring .
Scientific Research Applications
Sodium 6-amino-5-nitropyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in biochemical assays and as a precursor for biologically active molecules.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium 6-amino-5-nitropyridine-3-carboxylate involves its interaction with specific molecular targets. The amino and nitro groups on the pyridine ring can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The carboxylate group can form ionic bonds with metal ions, affecting the compound’s solubility and stability .
Comparison with Similar Compounds
Similar Compounds
6-Amino-5-nitropyridine-3-carboxylic acid: Similar structure but lacks the sodium ion.
5-Nitropyridine-2-carboxylic acid: Different position of the nitro and carboxylate groups.
3-Amino-2-nitropyridine: Similar functional groups but different positions on the pyridine ring.
Uniqueness
Sodium 6-amino-5-nitropyridine-3-carboxylate is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and reactivity. The presence of the sodium ion enhances its solubility in water, making it more suitable for certain applications compared to its analogs .
Properties
Molecular Formula |
C6H4N3NaO4 |
---|---|
Molecular Weight |
205.10 g/mol |
IUPAC Name |
sodium;6-amino-5-nitropyridine-3-carboxylate |
InChI |
InChI=1S/C6H5N3O4.Na/c7-5-4(9(12)13)1-3(2-8-5)6(10)11;/h1-2H,(H2,7,8)(H,10,11);/q;+1/p-1 |
InChI Key |
ZDTZNOITHMCEKY-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])N)C(=O)[O-].[Na+] |
Origin of Product |
United States |
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